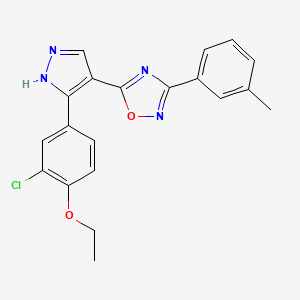
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole” is a synthetic organic compound that belongs to the class of oxadiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the oxadiazole ring: This step often involves cyclization reactions using appropriate reagents like nitrile oxides or amidoximes.
Substitution reactions: Introducing the chloro and ethoxy groups on the phenyl ring and the tolyl group on the oxadiazole ring can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using catalysts to speed up the reaction.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions might reduce the nitro groups to amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysts: The compound can be used as a catalyst in various organic reactions.
Ligands: It can act as a ligand in coordination chemistry.
Biology
Antimicrobial agents: Potential use as antimicrobial or antifungal agents.
Enzyme inhibitors: Possible applications as enzyme inhibitors in biochemical research.
Medicine
Drug development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Agriculture: Used in the development of pesticides or herbicides.
Materials science: Applications in the creation of new materials with specific properties.
Mécanisme D'action
The mechanism of action of “5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole” depends on its specific application. For example:
Biological activity: It might interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.
Chemical reactivity: The compound’s reactivity can be attributed to its functional groups, which participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole: Similar compounds might include other oxadiazoles with different substituents.
Pyrazoles: Compounds with similar pyrazole rings but different functional groups.
Oxadiazoles: Other oxadiazole derivatives with varying substituents.
Uniqueness
Functional groups: The specific combination of chloro, ethoxy, and tolyl groups makes this compound unique.
Biological activity: Its unique structure might confer specific biological activities not seen in other similar compounds.
Propriétés
Formule moléculaire |
C20H17ClN4O2 |
|---|---|
Poids moléculaire |
380.8 g/mol |
Nom IUPAC |
5-[5-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H17ClN4O2/c1-3-26-17-8-7-13(10-16(17)21)18-15(11-22-24-18)20-23-19(25-27-20)14-6-4-5-12(2)9-14/h4-11H,3H2,1-2H3,(H,22,24) |
Clé InChI |
UJWDJDFJXZGLCT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=CC(=C4)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


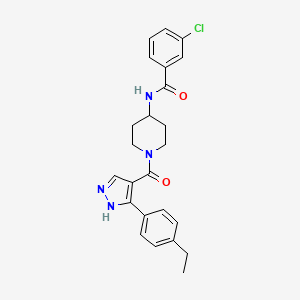
![9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108111.png)
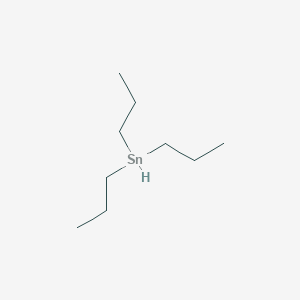
![9-(4-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108122.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108127.png)
![N-(2-ethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14108129.png)
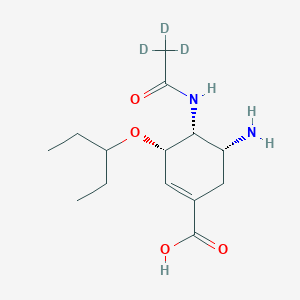
![4-[(anthracen-9-ylmethylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14108140.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14108147.png)
![2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B14108150.png)
![1-methyl-9-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108158.png)
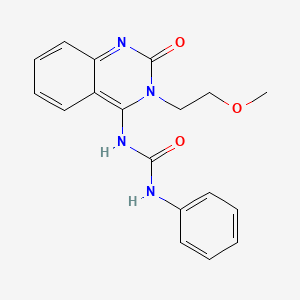
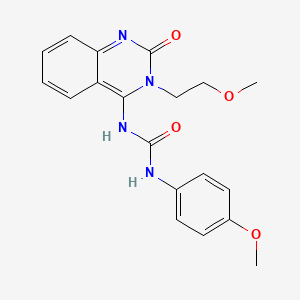
![2-[2-(Diethylamino)ethyl]-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108193.png)
